molecular formula C11H18N4 B11807102 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B11807102
M. Wt: 206.29 g/mol
InChI Key: PVSPSMOIRSMDFT-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine is a complex organic compound that features a pyrrolidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

The synthesis of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 3-aminopyridine with 3-(dimethylamino)pyrrolidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyrrolidine ring .

Chemical Reactions Analysis

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Addition: It can participate in addition reactions with electrophiles, leading to the formation of new bonds.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(3-(Dimethylamino)pyrrolidin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:

    4-(Pyrrolidin-1-yl)pyridine: This compound has a similar structure but lacks the dimethylamino group.

    3-(Dimethylamino)pyridine: This compound contains the dimethylamino group but lacks the pyrrolidine ring.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct biological activities and applications .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

4-[3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-amine

InChI

InChI=1S/C11H18N4/c1-14(2)9-4-6-15(8-9)11-3-5-13-7-10(11)12/h3,5,7,9H,4,6,8,12H2,1-2H3

InChI Key

PVSPSMOIRSMDFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCN(C1)C2=C(C=NC=C2)N

Origin of Product

United States

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